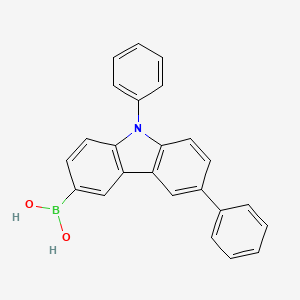

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid

CAS No.: 1133058-06-6

Cat. No.: VC3429864

Molecular Formula: C24H18BNO2

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1133058-06-6 |

|---|---|

| Molecular Formula | C24H18BNO2 |

| Molecular Weight | 363.2 g/mol |

| IUPAC Name | (6,9-diphenylcarbazol-3-yl)boronic acid |

| Standard InChI | InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H |

| Standard InChI Key | AIDQRXUWQFRMAQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |

Introduction

Structural and Physical Properties

The compound’s structure includes a carbazole moiety (a fused indole-benzene system) with phenyl substituents at positions 6 and 9. The boronic acid group is attached at position 3, enabling participation in cross-coupling reactions . Key physical properties include:

The boronic acid group’s acidity () allows for selective deprotonation under basic conditions, a critical feature for Suzuki-Miyaura couplings .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves:

-

Carbazole Core Construction: Starting from 9H-carbazole, phenyl groups are introduced via Ullmann coupling or palladium-catalyzed reactions .

-

Boronic Acid Functionalization: Bromination at position 3 followed by lithium-halogen exchange and boronation .

A representative synthesis from literature :

-

Reagents: (9-phenyl-9H-carbazol-3-yl)boronic acid, aryl halide, Pd(PPh₃)₄.

-

Conditions: THF/water, Na₂CO₃, 80°C.

-

Yield: 85.3% for 4-(9-phenyl-9H-carbazol-3-yl)benzaldehyde intermediates .

Key Challenges

-

Steric Hindrance: Bulky phenyl groups at positions 6 and 9 may reduce reaction rates in cross-couplings .

-

Side Reactions: Competing protodeboronation in acidic or protic solvents .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid is a precursor for hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs. Its carbazole core provides:

Case Study:

In a study by De Gruyter, biscarbazole derivatives synthesized via Suzuki-Miyaura coupling exhibited emissions in the green and yellow-red regions, attributed to π-π* transitions .

Organic Photovoltaics (OPVs)

The compound’s electron-deficient boronic acid group enhances compatibility with donor-acceptor systems, improving power conversion efficiency (PCE) .

Pharmaceutical and Biomedical Applications

Fluorescent Probes

The carbazole moiety’s fluorescence properties () make it suitable for cellular imaging .

| Hazard | Precaution | Source |

|---|---|---|

| Skin/Irritation | Avoid contact; wear gloves | |

| Eye Irritation | Use goggles; rinse with water | |

| Inhalation | Use in well-ventilated areas |

GHS Pictograms: (Warning) for skin and eye irritation .

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| BLD Pharmatech | 250 mg | $14.90 | 95% |

| Aladdin Scientific | 250 mg | $14.90 | 95% |

| Ambeed, Inc. | 250 mg | Inquiry-based | 95% |

Lead Time: 8–12 weeks due to sourcing challenges .

Research Case Studies

Photophysical Properties

In a study by Monatshefte für Chemie, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives with electron-withdrawing groups (e.g., nitro) exhibited red-shifted emissions () .

OLED Material Optimization

Biscarbazole derivatives synthesized via Suzuki-Miyaura coupling achieved yields up to 81.6% and demonstrated broad emission spectra, suitable for white OLEDs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume